molecular formula C8H15IO2 B15246960 tert-Butyl3-iodo-2-methylpropanoate

tert-Butyl3-iodo-2-methylpropanoate

Cat. No.: B15246960
M. Wt: 270.11 g/mol
InChI Key: OOIBCGPNSRXSGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-2-methylpropanoate is an ester derivative characterized by a tert-butyl group, a methyl substituent at the second carbon, and an iodine atom at the third position of the propanoate backbone. The iodine atom acts as a potent leaving group, enabling nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing reaction kinetics and stability .

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methylpropanoate

InChI

InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3

InChI Key

OOIBCGPNSRXSGT-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the iodination of tert-butyl 2-methylpropanoate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-iodo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form tert-butyl 2-methylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: tert-Butyl 2-methylpropanoate derivatives.

    Reduction: tert-Butyl 2-methylpropanoate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

tert-Butyl3-iodo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl3-iodo-2-methylpropanoate exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes electron transfer processes facilitated by the respective reagents.

Comparison with Similar Compounds

tert-Butyl 3-amino-2-methylpropanoate hydrochloride

  • CAS : 1909335-94-9
  • Molecular Weight : 195.69 g/mol
  • Key Features: Amino group replaces iodine, enhancing nucleophilicity and enabling peptide coupling or Schiff base formation. Hydrochloride salt improves solubility in polar solvents.
  • Applications: Widely used in pharmaceutical and agrochemical research for synthesizing amino acid derivatives .

tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

  • CAS : 1221341-58-7
  • Amino group functionalized with a furan ring, altering electronic properties and solubility.
  • Applications : Intermediate in heterocyclic chemistry, particularly for synthesizing bioactive molecules .

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate

  • Key Features: Trifluoromethylphenyl group enhances electron-withdrawing effects, stabilizing intermediates. Diphenylmethyleneamino group serves as a protective moiety for amines.
  • Applications : Used in peptide synthesis and as a precursor for fluorinated pharmaceuticals .

Methyl Iodide (Iodomethane)

  • CAS : 74-88-4
  • Key Features :
    • Simple alkyl halide with high volatility and reactivity.
    • Lacks steric hindrance, enabling rapid SN2 reactions.
  • Applications : Methylating agent in organic synthesis; contrasts with tert-butyl derivatives, which are bulkier and less volatile .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Applications
tert-Butyl 3-iodo-2-methylpropanoate* N/A ~242.1 (estimated) Iodo, tert-butyl, methyl Organic synthesis intermediate (inferred)
tert-Butyl 3-amino-2-methylpropanoate HCl 1909335-94-9 195.69 Amino, tert-butyl, methyl Pharmaceuticals, agrochemicals
tert-Butyl furan-amino derivative 1221341-58-7 239.31 Furan, amino, tert-butyl Heterocyclic chemistry
Methyl iodide 74-88-4 141.94 Iodo, methyl Methylation reactions

*Estimated properties based on structural analogs.

Research Findings and Reactivity Trends

Steric Effects : The tert-butyl group in all analogs slows nucleophilic substitution compared to methyl iodide due to steric hindrance. This makes tert-butyl derivatives more selective in reactions .

Leaving Group Efficiency: Iodo-substituted compounds (e.g., tert-butyl 3-iodo-2-methylpropanoate) exhibit faster substitution rates than bromo or chloro analogs, though direct data is inferred from methyl iodide reactivity .

Functional Group Impact: Amino groups (e.g., in CAS 1909335-94-9) enable coupling reactions but require protection in acidic environments . Furan rings (e.g., in CAS 1221341-58-7) facilitate π-π interactions, useful in drug design .

Stability : Trifluoromethylphenyl derivatives (e.g., from ) show enhanced thermal and oxidative stability due to electron-withdrawing effects .

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